AZ3451 -

AZ3451

Catalog Number: EVT-261574
CAS Number:
Molecular Formula: C30H27BrN4O3
Molecular Weight: 571.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide, commonly referred to as AZ3451, is a potent and selective antagonist of protease-activated receptor 2 (PAR2) []. This classification highlights its role in modulating the biological activities associated with PAR2, a G-protein coupled receptor involved in inflammatory responses and various physiological processes [, , , , , , , , ]. AZ3451 serves as a valuable tool in scientific research, enabling the exploration of PAR2 function and its potential as a therapeutic target for diseases like osteoarthritis, atherosclerosis, and hyperuricemia-induced renal injury [, , , , ].

GB83

    Compound Description: AZ8838 is a potent and selective small molecule antagonist of PAR2 []. Crystal structure analysis revealed that AZ8838 binds to a distinct allosteric site on PAR2, which was previously thought to be the orthosteric site [, ]. This binding prevents receptor activation by blocking tethered ligand engagement with the peptide-binding domain [].

I-117

    Compound Description: I-117 is a small molecule PAR2 antagonist. While its exact binding site is not fully elucidated, it exhibits a distinct effect on PAR2 signaling compared to AZ3451 [].

    Relevance: I-117 and AZ3451 both function as PAR2 antagonists but display different pharmacological profiles, suggesting potential differences in their binding modes or downstream signaling effects [].

P2pal-18s

    Compound Description: P2pal-18s is a peptide-based antagonist of PAR2. Its mode of action involves blocking the activation of PAR2 by competing with activating peptides [].

    Relevance: P2pal-18s and AZ3451 share the ability to inhibit PAR2 activity but utilize different mechanisms. P2pal-18s acts as a competitive antagonist at the peptide-binding site [], while AZ3451's binding site, while initially proposed as allosteric, may involve interactions within the orthosteric site [].

MEDI0618

    Compound Description: MEDI0618 is a monoclonal antibody that specifically targets and inhibits PAR2 activity []. It is currently undergoing Phase I clinical trials (NCT04198558) to assess its safety and efficacy in humans [].

Overview

AZ3451 is a synthetic organic compound classified as a negative allosteric modulator of protease-activated receptor 2 (PAR2). This compound functions by preventing receptor activation and subsequent signaling pathways, making it significant in the context of inflammatory diseases, particularly those involving arthritic joint inflammation and peripheral tissue reactions. The IUPAC name of AZ3451 is 2-(6-bromanyl-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide. Its molecular formula is C30H27BrN4O3, with a molecular weight of 571.46 g/mol. The compound's CAS number is 2100284-59-9, and it is identified in various databases including PubChem and the RCSB Protein Data Bank (PDB) .

Synthesis Analysis

AZ3451 was developed through DNA-encoded library technology screening, which allows for the identification of novel compounds with potential biological activity. The synthesis involves complex organic chemistry techniques to construct its multi-ring structure, incorporating various functional groups that confer its pharmacological properties. The detailed synthetic pathway has not been explicitly documented in the available literature, but it typically involves strategic coupling reactions and functional group modifications to achieve the final product .

Molecular Structure Analysis

The molecular structure of AZ3451 features several key components:

  • Core Structure: It includes a benzimidazole ring system that is crucial for its interaction with PAR2.
  • Functional Groups: The presence of a bromine atom and a cyanophenyl moiety enhances its binding affinity and specificity.
  • Binding Site: AZ3451 binds to a remote allosteric site outside the helical bundle of PAR2, which has been elucidated through crystallography studies showing its interactions with transmembrane helices .

Structural Data

  • PDB ID: 5NDZ provides the crystal structure of AZ3451 in complex with PAR2 at 3.6 Å resolution.
  • Key Interactions: The compound engages in significant interactions with transmembrane domains, particularly TM2, TM3, and TM4, which are essential for inhibiting receptor activation .
Chemical Reactions Analysis

AZ3451 primarily acts through its binding to PAR2, inhibiting various downstream signaling pathways associated with receptor activation. In vitro studies have demonstrated that it effectively blocks peptide-induced phosphorylation of extracellular signal-regulated kinase (ERK) and β-arrestin recruitment at concentrations as low as 23 nM . This inhibition mechanism underscores its potential therapeutic applications in managing conditions characterized by excessive PAR2 activity.

Mechanism of Action

The mechanism by which AZ3451 exerts its effects involves:

  • Allosteric Modulation: By binding to an allosteric site on PAR2, AZ3451 alters the receptor's conformation, preventing necessary structural rearrangements required for activation.
  • Inhibition of Signaling Pathways: The compound effectively inhibits calcium flux and ERK phosphorylation in response to agonist stimulation, thereby blocking inflammatory signaling cascades .

Data on Mechanism

The IC50 value for AZ3451's inhibition of PAR2 is reported at approximately 23 nM, indicating its potent activity compared to other known modulators .

Physical and Chemical Properties Analysis

AZ3451 possesses several notable physical and chemical properties:

  • Solubility: It is insoluble in water but shows good solubility in dimethyl sulfoxide (DMSO), allowing for effective use in laboratory settings.
  • Storage Conditions: The compound should be stored at -20°C as a powder or at -80°C when dissolved in solvent to maintain stability over time.
  • Purity: Commercial preparations typically have a purity greater than 98% as determined by high-performance liquid chromatography (HPLC) .
Applications

AZ3451 has significant potential applications in scientific research:

  • Inflammatory Disease Research: Given its role as a negative allosteric modulator of PAR2, AZ3451 is valuable for studying inflammatory processes and developing treatments for conditions such as arthritis and other inflammatory disorders.
  • Drug Development: Its unique mechanism makes it an interesting candidate for further development into therapeutic agents targeting GPCRs involved in various diseases .
Introduction to Protease-Activated Receptor 2 (PAR2) and AZ3451

PAR2 as a G Protein-Coupled Receptor in Inflammatory Pathologies

Protease-activated receptor 2 (PAR2) belongs to the G protein-coupled receptor (GPCR) family, characterized by a unique activation mechanism involving proteolytic cleavage of its extracellular N-terminal domain. This cleavage exposes a tethered ligand that binds intramolecularly to induce transmembrane signaling [3] [7]. PAR2 couples to multiple Gα subunits (Gαq/11, Gαi/o, Gα12/13), triggering diverse downstream pathways:

  • Calcium mobilization and PKC activation via Gαq
  • Rho GTPase-mediated cytoskeletal reorganization via Gα12/13
  • ERK phosphorylation and β-arrestin recruitment independent of G proteins [7] [8]

PAR2 activation drives pathological inflammation through:

  • Cytokine release: IL-6, IL-8, and TNF-α production in immune cells
  • Barrier disruption: Enhanced endothelial and epithelial permeability
  • Pain sensitization: Neuronal signaling amplification [3] [4] [9]

Table 1: Inflammatory Pathologies Linked to PAR2 Activation

Disease CategoryKey PAR2-Mediated MechanismsClinical Evidence
Inflammatory arthritisSynovitis, cartilage degradation, osteophyte formationPAR2 upregulation in rheumatoid synovium; protection in PAR2-KO mice [3] [5]
Atopic dermatitisKeratinocyte dysregulation, Th2 inflammation, pruritusElevated PAR2 expression in lesional skin; correlation with disease severity [4]
Inflammatory bowel diseaseIntestinal hyperpermeability, neutrophil infiltrationPAR2 blockade reduces colitis in TNBS models [3] [6]

Rationale for Targeting PAR2 in Osteoarthritis and Chronic Inflammation

Osteoarthritis (OA) pathogenesis involves PAR2 overexpression in articular chondrocytes, synovium, and subchondral bone. Key mechanisms linking PAR2 to joint degeneration include:

  • Cartilage degradation: PAR2 activation upregulates MMP-1, MMP-13, and ADAMTS-5, enzymes that degrade collagen II and aggrecan [1] [5]
  • Senescence amplification: IL-1β-induced chondrocyte senescence elevates p16INK4a and SA-β-gal activity via PAR2-dependent pathways [5]
  • Autophagy suppression: PAR2 inhibits autophagic flux (LC3-II conversion, Beclin-1) through PI3K/AKT/mTOR activation, promoting apoptosis [1] [5]

Table 2: Molecular Pathways in OA Modulated by AZ3451

Pathological ProcessPAR2-Driven EffectsAZ3451 Intervention
Inflammation↑ iNOS, COX-2, IL-1βNormalizes catabolic enzyme levels [1] [5]
Apoptosis↑ Bax/Bcl-2 ratio, cytochrome c release, caspase-3 activationReduces TUNEL+ cells by 60-70% via autophagy restoration [5]
Autophagy dysfunction↓ LC3-II, Beclin-1, Atg5-12 complexEnhances autophagosome formation (2.5-fold vs. IL-1β alone) [5]

Preclinical evidence confirms PAR2’s centrality:

  • PAR2-knockout mice exhibit 60-80% reduced cartilage erosion in destabilized medial meniscus (DMM) OA models [3] [5]
  • Intra-articular PAR2 agonist peptides induce synovial hyperemia and leukocyte infiltration [3]

Emergence of AZ3451 as a Selective Allosteric PAR2 Modulator

Chemistry and Discovery

AZ3451 (C30H27BrN4O3; MW 571.46 g/mol) emerged from a DNA-encoded library screen optimized for PAR2 antagonism. Structural features include:

  • A bicyclic benzimidazole core enabling hydrophobic interactions
  • Stereospecific (R)-configured cyclohexyl group enhancing binding pocket complementarity
  • Para-cyanophenyl moiety critical for potency (23 nM IC50 vs. PAR2) [7] [10]

Compared to earlier peptidic antagonists (e.g., FSLLRY-NH2), AZ3451 exhibits superior metabolic stability and oral bioavailability potential due to its non-peptidic scaffold [7].

Mechanism of Allosteric Modulation

AZ3451 binds a lipid-facing allosteric pocket formed by transmembrane helices 2–4, distinct from the orthosteric tethered ligand site [7] [10]. This binding:

  • Induces conformational constraints preventing receptor transition to active state
  • Preferentially inhibits Gαq/11 and Gα12/13 signaling over Gαi/o or β-arrestin pathways [7]
  • Demonstrates probe-dependent efficacy: 100-fold greater inhibition of peptide agonists (SLIGRL-NH2) vs. trypsin-mediated activation [7]

Table 3: Pharmacological Profile of AZ3451 vs. Reference PAR2 Antagonists

PropertyAZ3451AZ8838 (Orthosteric)GB88 (Partial Agonist)
Binding SiteTM2-4 allosteric pocketTM1-7 orthosteric siteUndefined
PAR2 IC50 (nM)231,6005,200
Gαq InhibitionComplete blockadeComplete blockadePartial blockade
β-arrestin BiasMinimal effectModerate inhibitionStrong activation [7] [8]

In Vitro and In Vivo Efficacy

Cellular studies demonstrate AZ3451:

  • Reverses IL-1β-induced collagen II degradation (90% restoration at 10 μM) in rat chondrocytes [5]
  • Suppresses SA-β-gal+ senescent cells by 50% and apoptosis by 65% via autophagy activation [1] [5]

In vivo efficacy:

  • Intra-articular AZ3451 (5 mg/kg) reduced cartilage erosion by 40-60% and synovitis by 70% in rat DMM-OA models [1] [5]
  • Attenuates PAR2 agonist-induced paw inflammation (75% inhibition at 3 mg/kg, i.p.) [7]

The compound’s functional selectivity positions it as a template for next-generation PAR2 therapeutics like DT-9046—an oral biased antagonist currently in pre-IND studies [9].

Properties

Product Name

AZ3451

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide

Molecular Formula

C30H27BrN4O3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1

InChI Key

FJAOGFGHTPYADT-SFHVURJKSA-N

SMILES

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6

Solubility

Soluble in DMSO

Synonyms

AZ3451, AZ-3451, AZ 3451

Canonical SMILES

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6

Isomeric SMILES

C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.